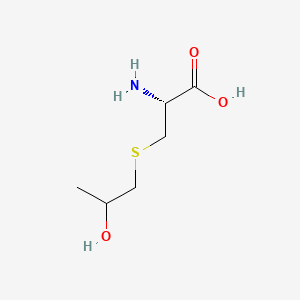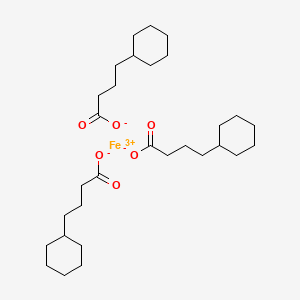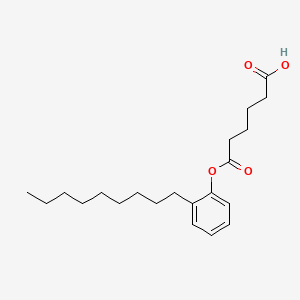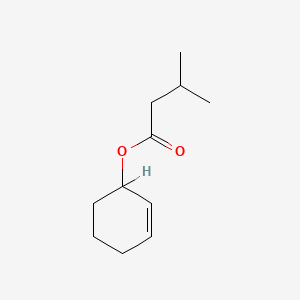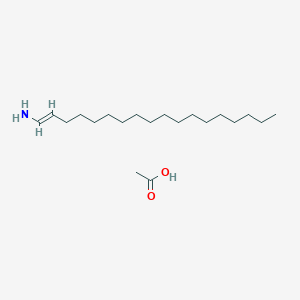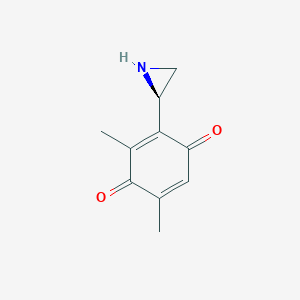
2,2'-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) is a chemical compound with the molecular formula C18H20N2O2S2 It is known for its unique structure, which includes a disulfide bond and an ethylcarbamoyl group
Vorbereitungsmethoden
The synthesis of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) typically involves the reaction of benzamide derivatives with ethylcarbamoyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the ethylcarbamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) can be compared with other disulfide-containing compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of an ethylcarbamoyl group.
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Contains a palmitoyloxy group, leading to different physical and chemical properties.
The uniqueness of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) lies in its specific functional groups and their reactivity, which make it valuable for various applications.
Eigenschaften
CAS-Nummer |
98064-12-1 |
|---|---|
Molekularformel |
C24H30N4O6S2 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[2-(ethylcarbamoyloxy)ethylcarbamoyl]phenyl]disulfanyl]benzoyl]amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-25-23(31)33-15-13-27-21(29)17-9-5-7-11-19(17)35-36-20-12-8-6-10-18(20)22(30)28-14-16-34-24(32)26-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
InChI-Schlüssel |
BGDVJDHOODQTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


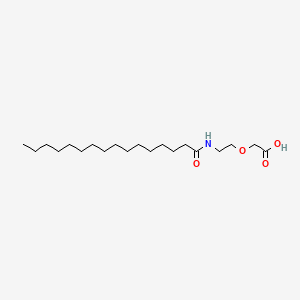
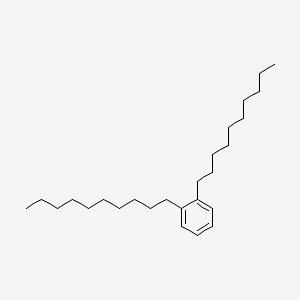


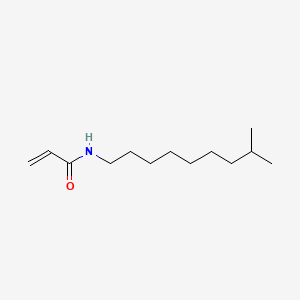
arsanium bromide](/img/structure/B15176074.png)


